molecular formula C22H20ClN3O6S B4618339 N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4618339
M. Wt: 489.9 g/mol
InChI Key: QUEXSKOVWIVPEV-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C22H20ClN3O6S and its molecular weight is 489.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.0761342 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Tetrahydroisoquinoline Frameworks

Research by Kommidi, Balasubramaniam, and Aidhen (2010) has developed new synthetic equivalents based on the Weinreb amide functionality for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework. This method involves simple reactions such as N-benzylation and addition of arylmagnesium halide, providing a route for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinolines. This development could have implications for the synthesis of various biologically active compounds within pharmaceutical research and development (Kommidi, Balasubramaniam, & Aidhen, 2010).

Osteoclastogenesis Inhibition

Cho et al. (2020) investigated the osteoclast inhibitory activity of novel compounds, including derivatives related to the specified chemical structure, demonstrating their potential as therapeutic agents for postmenopausal osteoporosis. This research highlights the importance of such compounds in the development of new drugs targeting bone health and osteoporosis prevention (Cho et al., 2020).

Herbicide Selectivity and Metabolism

Sweetser, Schow, and Hutchison (1982) explored the selectivity of chlorsulfuron, a compound with structural similarities, as a post-emergence herbicide for small grains, attributing selectivity to the ability of crop plants to metabolize the herbicide to an inactive form. This study provides insight into the biochemical basis of herbicide selectivity and the potential for designing environmentally friendly agricultural chemicals (Sweetser, Schow, & Hutchison, 1982).

COX-2 Inhibition for Anti-inflammatory Applications

Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, including those structurally related to the specified compound, to understand their orientation and interaction within the active site of the cyclooxygenase-2 (COX-2) enzyme. This research is pivotal in the development of COX-2 inhibitors for anti-inflammatory and analgesic applications, showcasing the potential of such compounds in medicinal chemistry (Al-Hourani et al., 2015).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O6S/c1-15-8-9-17(26(28)29)13-20(15)24-22(27)14-25(16-10-11-21(32-2)19(23)12-16)33(30,31)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEXSKOVWIVPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

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